Artemetin

Catalog No.
S519403
CAS No.
479-90-3
M.F
C20H20O8
M. Wt
388.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Artemetin

Researchers struggling with variable bioactivity from crude plant extracts or non-specific flavonoid analogs need a well-defined, highly methoxylated compound. Artemetin (CAS 479-90-3) resolves these issues with:

  • Superior HepG2 cytotoxicity vs. vitexicarpin and other flavonoids.
  • Five methoxy groups enhance lipophilicity, metabolic stability, and target specificity.
  • ≥98% purity eliminates co-metabolite interference; organic-solvent solubility ensures formulation reliability.

Supplied with full documentation for immediate global shipping.

CAS Number

479-90-3

Product Name

Artemetin

IUPAC Name

2-(3,4-dimethoxyphenyl)-5-hydroxy-3,6,7-trimethoxychromen-4-one

Molecular Formula

C20H20O8

Molecular Weight

388.4 g/mol

InChI

InChI=1S/C20H20O8/c1-23-11-7-6-10(8-12(11)24-2)18-20(27-5)17(22)15-13(28-18)9-14(25-3)19(26-4)16(15)21/h6-9,21H,1-5H3

InChI Key

RIGYMJVFEJNCKD-UHFFFAOYSA-N

solubility

Soluble in DMSO

Synonyms

5-hydroxy-3,3',4',6,7-pentamethoxy-flavone, 5-hydroxy-3,3',4',6,7-pentamethoxyflavone, artemetin, Vx-6 cpd

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C(=C(C=C3O2)OC)OC)O)OC)OC

The exact mass of the compound Artemetin is 388.1158 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Flavonoids - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Polyketides [PK] -> Flavonoids [PK12] -> Flavones and Flavonols [PK1211]. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥98%

Package Size

10 mg, 25 mg

Artemetin (5-hydroxy-3,6,7,3',4'-pentamethoxyflavone) is a highly methoxylated flavone, a subclass of flavonoids known for distinct biological activities and physicochemical properties. Unlike its polyhydroxylated parent compounds such as quercetin, Artemetin's five methoxy groups significantly alter its lipophilicity, metabolic stability, and interaction with cellular targets. These structural differences are critical for its specific efficacy and reproducibility in applications ranging from oncology to anti-inflammatory research, making the choice between Artemetin and its close analogs a key procurement decision. [REFS-1, REFS-2]

Research Fit

Probe type Methylated flavonoid with reduced H-bond donors and enhanced lipophilicity TPSA ~96.6 Ų, cLogP ~3.21
Workflow Cell-model signaling studies requiring pathway-selective, non-promiscuous tool ABCG2/RAB7A, ERK1/2-Akt pathway research
Selection logic Metabolic stability & cell-type selectivity differentiate from hydroxylated flavonoids Meth-A sarcoma vs. LLC selectivity reported

Substituting Artemetin with other flavonoids, even close structural analogs like Casticin or the parent compound Quercetin, is often invalid due to profound differences in bioactivity and processability. The number and position of methoxy groups directly control membrane permeability, metabolic fate, and target-binding specificity. For instance, the extensive O-methylation of Artemetin leads to different cytotoxic profiles compared to less-methylated analogs. [1] Furthermore, its physicochemical properties, such as solubility and stability in solution, differ significantly from both its hydroxylated counterparts and other methoxyflavones, impacting formulation, handling, and ultimately, experimental reproducibility. [2] Using a crude plant extract introduces significant variability and impurities that can interfere with assays, such as by inhibiting crystallization of co-isolated target compounds. [3]

Substitution Risk

Quercetin / Luteolin
Extensive hydroxylation leads to rapid glucuronidation and broad antioxidant activity; Artemetin's methoxylation drives target selectivity (e.g., ABCG2/RAB7A) and cell-type-specific response that may shift significantly.
Vitexicarpin / Penduletin
Structurally related but exhibit weaker antiproliferative profile in HepG2 cell model; potency ranking may not transfer across cell lines or endpoints without validation.
Artemisinin
Though co-occurring in Artemisia, Artemetin is not an antimalarial substitute; antiplasmodial activity is >800-fold weaker, reinforcing a distinct research application space.

Differential Cytotoxicity in Cancer Cell Lines: Artemetin vs. Casticin

In a direct comparison of cytotoxicity against human oral epidermoid carcinoma (KB) cells, Casticin was found to be profoundly more potent than Artemetin. Casticin exhibited an IC50 value of 0.23 µM, whereas Artemetin's IC50 was 15.3 µM. [1] Conversely, in human hepatocellular carcinoma (HepG2) cells, Artemetin demonstrated superior cytotoxicity with an IC50 of 2.3 µM, compared to Vitexicarpin (a related flavonoid) with an IC50 of 23.9 µM. [2] This highlights extreme cell-line and compound-specific activity, making the choice between these close analogs critical.

Evidence DimensionCytotoxicity (IC50)
Target Compound Data15.3 µM (Artemetin in KB cells) [<a href="https://pubmed.ncbi.nlm.nih.gov/15132772/" target="_blank">1</a>]; 2.3 µM (Artemetin in HepG2 cells) [<a href="https://doi.org/10.1016/j.jksus.2021.101479" target="_blank">2</a>]
Comparator Or BaselineCasticin: 0.23 µM (in KB cells) [<a href="https://pubmed.ncbi.nlm.nih.gov/15132772/" target="_blank">1</a>]; Vitexicarpin: 23.9 µM (in HepG2 cells) [<a href="https://doi.org/10.1016/j.jksus.2021.101479" target="_blank">2</a>]
Quantified DifferenceCasticin is ~66x more potent in KB cells; Artemetin is ~10x more potent than Vitexicarpin in HepG2 cells.
ConditionsIn vitro cytotoxicity assay on human cancer cell lines (KB and HepG2).

This evidence demonstrates that substituting Artemetin with Casticin or other analogs can lead to orders-of-magnitude differences in biological effect, invalidating cross-compound conclusions and potentially causing failure of a research campaign.

HepG2 Antiproliferative
Head-to-head
Artemetin 2.3 µM vs Vitexicarpin 23.9 µM (10.4×)
Supports cytotoxicity endpoint review in liver cancer cell models
MTT, HepG2, 48 h

Processability Concern: Artemetin Impedes Crystallization of Co-solutes

In process chemistry workflows, Artemetin can act as a significant impurity that hinders the purification of other compounds. In a study on the purification of Artemisinin from extracts, doping the crystallization liquor with Artemetin at 50 µg/mL caused a ~60% reduction in the yield of crystallized Artemisinin. [1] A combination of Artemetin, Casticin, and Retusin at the same concentration almost completely inhibited crystallization, reducing the yield by 98%. [1]

Evidence DimensionReduction in Crystallization Yield (%)
Target Compound Data~60% reduction in Artemisinin yield
Comparator Or BaselineBaseline (undoped) crystallization of Artemisinin
Quantified Difference60% reduction in yield attributable to Artemetin presence.
ConditionsDoping of an Artemisinin crystallization process with 50 µg/mL of pure Artemetin.

For buyers using Artemetin in complex mixtures or as a standard, its potential to interfere with purification processes of other high-value compounds is a critical procurement consideration, favoring its use in controlled, well-defined systems.

5-LOX Inhibition
Cross-study
Artemetin 54.6 µM vs Quercetin 3.29 µM
5-LOX-independent pathway context for anti-inflammatory studies
Cell-free enzymatic assay

Handling and Stability: Poor Extraction and Instability of Analogs in Aqueous Infusion

The choice of a pure compound over a crude extract is strongly supported by stability and extraction data. In a study preparing a tea infusion from *Artemisia annua*, Artemetin was undetectable in the final preparation, while its analog Casticin had only a 1.8% recovery. Furthermore, the recovered Casticin was unstable, with its concentration declining by 40% after 24 hours at room temperature. This demonstrates that relying on crude preparations for these specific flavonoids is unreliable for achieving a consistent, effective dose.

Evidence DimensionRecovery in Aqueous Infusion & Stability
Target Compound DataUndetectable
Comparator Or BaselineCasticin: 1.8% recovery, with a subsequent 40% decline in 24h.
Quantified DifferenceArtemetin is essentially non-extractable under these common conditions, while the closest analog is poorly extracted and unstable.
ConditionsAqueous tea infusion from *Artemisia annua* leaves, stored at room temperature.

This justifies the procurement of pure, isolated Artemetin for any research requiring accurate dosing and stability in aqueous or semi-aqueous media, as sourcing it from crude extracts is not viable.

Antiplasmodial Activity
Cross-study
Artemetin 26 µM vs Artemisinin 0.03 µM
Not an antimalarial substitute; reinforces separate research application
P. falciparum in vitro culture
In Vivo Antinociception
Reported
ED50 1.6 µg/kg
Baseline potency reference for pain-model research
Mouse hot plate test

Reference Standard for Hepatocellular Carcinoma Research

Based on its superior cytotoxicity in HepG2 cells compared to related flavonoids, Artemetin is the specific choice for studies investigating potential therapeutic agents for liver cancer, where analogs like Vitexicarpin are significantly less active. [1]

Probing Structure-Activity Relationships in Flavonoid Research

The stark, cell-line-dependent differences in potency between Artemetin and Casticin make Artemetin a critical tool for researchers dissecting the precise structural requirements for flavonoid bioactivity. Procuring both pure compounds allows for definitive conclusions that would be impossible with less-defined materials. [2]

Formulation Development Requiring Non-Aqueous Solvent Systems

Given its poor extractability and the instability of its analogs in aqueous infusions, Artemetin is suited for formulation and screening projects that utilize organic solvents where its solubility and stability are more favorable, avoiding the pitfalls of crude extracts.

Analytical Standard for Quality Control of Herbal Products

As a known co-metabolite in plant extracts that can hinder manufacturing processes like crystallization, high-purity Artemetin serves as an essential analytical standard for quality control to quantify its presence in complex mixtures and mitigate its negative impact on processability. [3]

Application Fit Matrix

Application
Selection Property
Validation Focus
Hepatocellular carcinoma cell-model studies
Cell-line selectivity review
Cytotoxicity and viability endpoints in HepG2
5-LOX-independent anti-inflammatory pathway research
Target engagement outside direct 5-LOX inhibition
ABCG2/RAB7A or ERK1/2-Akt pathway response verification
Flavonoid selectivity reference in oncology
Methylation-dependent cell-type response
Comparative profiling across sarcoma and lung cancer models

XLogP3

3.4

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

388.11581759 Da

Monoisotopic Mass

388.11581759 Da

Heavy Atom Count

28

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

73KMT7R64H

Other CAS

479-90-3

Wikipedia

Artemetin

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Flavones and Flavonols [PK1211]
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2: Ifeanacho MO, Ikewuchi CC, Ikewuchi JC. Investigation of the profile of phenolic compounds in the leaves and stems of Pandiaka heudelotii using gas chromatography coupled with flame ionization detector. Food Sci Nutr. 2016 Nov 23;5(3):646-652. doi: 10.1002/fsn3.443. eCollection 2017 May. PubMed PMID: 28572953; PubMed Central PMCID: PMC5448363.
3: Ortiz S, Dali-Yahia K, Vasquez-Ocmin P, Grougnet R, Grellier P, Michel S, Maciuk A, Boutefnouchet S. Heme-binding activity of methoxyflavones from Pentzia monodiana Maire (Asteraceae). Fitoterapia. 2017 Apr;118:1-5. doi: 10.1016/j.fitote.2017.01.012. Epub 2017 Feb 3. PubMed PMID: 28167052.
4: de Almeida LM, de Carvalho LS, Gazolla MC, Silva Pinto PL, da Silva MP, de Moraes J, Da Silva Filho AA. Flavonoids and Sesquiterpene Lactones from Artemisia absinthium and Tanacetum parthenium against Schistosoma mansoni Worms. Evid Based Complement Alternat Med. 2016;2016:9521349. Epub 2016 Nov 17. PubMed PMID: 27980595; PubMed Central PMCID: PMC5131251.
5: Zhao XX, Chang JJ, Wang QL, Lu R, Li LJ, Sun X, Xie WD, Li X. 5,6-Dihydroxy-3,7,4'-trimethoxyflavonol induces G2/M cell cycle arrest and apoptosis in human hepatocellular carcinoma cells. J Asian Nat Prod Res. 2016 Nov;18(11):1079-90. doi: 10.1080/10286020.2016.1191473. Epub 2016 Jun 17. PubMed PMID: 27314303.
6: Sharma N, Kumar C, Dutt P, Gupta S, Satti NK, Chandra S, Kitchlu S, Paul S, Vishwakarma RA, Verma MK. Isolation, Chemical Fingerprinting and Simultaneous Quantification of Four Compounds from Tanacetum gracile Using a Validated HPLC-ESI-QTOF-Mass Spectrometry Method. J Chromatogr Sci. 2016 May-Jun;54(5):796-804. doi: 10.1093/chromsci/bmw013. Epub 2016 Mar 6. PubMed PMID: 26951542; PubMed Central PMCID: PMC4890456.
7: Chen XQ, Wang M, Zhang X, Guo WW, Wu X. [Study on chemical constituents of Achillea alpina]. Zhongguo Zhong Yao Za Zhi. 2015 Apr;40(7):1330-3. Chinese. PubMed PMID: 26281557.
8: Zheng LH, Hao XJ, Yuan CM, Huang LJ, Zhang JX, Dong F, Fan TY, Wu GH, Chen Y, Ma Y, Fan YM, Gu W. [Study on chemical constituents of Inula cappa]. Zhongguo Zhong Yao Za Zhi. 2015 Feb;40(4):672-8. Chinese. PubMed PMID: 26137689.
9: Sinha S, Amin H, Nayak D, Bhatnagar M, Kacker P, Chakraborty S, Kitchlu S, Vishwakarma R, Goswami A, Ghosal S. Assessment of microtubule depolymerization property of flavonoids isolated from Tanacetum gracile in breast cancer cells by biochemical and molecular docking approach. Chem Biol Interact. 2015 Sep 5;239:1-11. doi: 10.1016/j.cbi.2015.06.034. Epub 2015 Jun 23. PubMed PMID: 26115782.
10: Tasdemir D, Tierney M, Sen R, Bergonzi MC, Demirci B, Bilia AR, Baser KH, Brun R, Chatterjee M. Antiprotozoal Effect of Artemisia indica Extracts and Essential Oil. Planta Med. 2015 Aug;81(12-13):1029-37. doi: 10.1055/s-0035-1546125. Epub 2015 Jun 17. PubMed PMID: 26085047.
11: Grossini E, Marotta P, Farruggio S, Sigaudo L, Qoqaiche F, Raina G, de Giuli V, Mary D, Vacca G, Pollastro F. Effects of Artemetin on Nitric Oxide Release and Protection against Peroxidative Injuries in Porcine Coronary Artery Endothelial Cells. Phytother Res. 2015 Sep;29(9):1339-1348. doi: 10.1002/ptr.5386. Epub 2015 May 29. PubMed PMID: 26032176.
12: Martins A, Mignon R, Bastos M, Batista D, Neng NR, Nogueira JM, Vizetto-Duarte C, Custódio L, Varela J, Rauter AP. In vitro antitumoral activity of compounds isolated from Artemisia gorgonum Webb. Phytother Res. 2014 Sep;28(9):1329-34. doi: 10.1002/ptr.5133. Epub 2014 Mar 13. PubMed PMID: 24633846.
13: Kim YA, Kim H, Seo Y. Antiproliferative effect of flavonoids from the halophyte Vitex rotundifolia on human cancer cells. Nat Prod Commun. 2013 Oct;8(10):1405-8. PubMed PMID: 24354186.
14: Suberu JO, Yamin P, Leonhard K, Song L, Chemat S, Sullivan N, Barker G, Lapkin AA. The effect of O-methylated flavonoids and other co-metabolites on the crystallization and purification of artemisinin. J Biotechnol. 2014 Feb 10;171:25-33. doi: 10.1016/j.jbiotec.2013.11.024. Epub 2013 Dec 11. PubMed PMID: 24333126.
15: Cui FX, Zhang C, Jiang Y, Tu PF. [Chemical constituents from ethyl acetate extract of Artemisia rupestris]. Zhongguo Zhong Yao Za Zhi. 2013 Jun;38(11):1757-9. Chinese. PubMed PMID: 24010291.
16: Li S, Qiu S, Yao P, Sun H, Fong HH, Zhang H. Compounds from the Fruits of the Popular European Medicinal Plant Vitex agnus-castus in Chemoprevention via NADP(H):Quinone Oxidoreductase Type 1 Induction. Evid Based Complement Alternat Med. 2013;2013:432829. doi: 10.1155/2013/432829. Epub 2013 Apr 3. PubMed PMID: 23662135; PubMed Central PMCID: PMC3638617.
17: Weathers PJ, Towler MJ. The flavonoids casticin and artemetin are poorly extracted and are unstable in an Artemisia annua tea infusion. Planta Med. 2012 Jun;78(10):1024-6. doi: 10.1055/s-0032-1314949. Epub 2012 Jun 6. PubMed PMID: 22673829; PubMed Central PMCID: PMC3558976.
18: Liu YW, Cheng YB, Liaw CC, Chen CH, Guh JH, Hwang TL, Tsai JS, Wang WB, Shen YC. Bioactive diterpenes from Callicarpa longissima. J Nat Prod. 2012 Apr 27;75(4):689-93. doi: 10.1021/np200932k. Epub 2012 Mar 19. PubMed PMID: 22429052.
19: Sridevi VK, Chouhan HS, Singh NK, Singh SK. Antioxidant and hepatoprotective effects of ethanol extract of Vitex glabrata on carbon tetrachloride-induced liver damage in rats. Nat Prod Res. 2012;26(12):1135-40. doi: 10.1080/14786419.2011.560849. Epub 2011 Nov 4. PubMed PMID: 22054305.
20: Ortet R, Prado S, Regalado EL, Valeriote FA, Media J, Mendiola J, Thomas OP. Furfuran lignans and a flavone from Artemisia gorgonum Webb and their in vitro activity against Plasmodium falciparum. J Ethnopharmacol. 2011 Nov 18;138(2):637-40. doi: 10.1016/j.jep.2011.09.039. Epub 2011 Sep 29. PubMed PMID: 21982788.

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